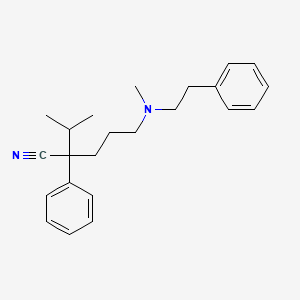

Emopamil

Description

Properties

CAS No. |

78370-13-5 |

|---|---|

Molecular Formula |

C23H31N2+ |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

[(4S)-4-cyano-5-methyl-4-phenylhexyl]-methyl-(2-phenylethyl)azanium |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/p+1/t23-/m0/s1 |

InChI Key |

DWAWDSVKAUWFHC-QHCPKHFHSA-O |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Other CAS No. |

78370-13-5 |

physical_description |

Solid |

Synonyms |

2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride emopamil emopamil, (+)-isomer emopamil, (+-)-isomer emopamil, (-)-isomer levemopamil |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Emopamil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emopamil is a phenylalkylamine derivative with a complex pharmacological profile, exhibiting a mechanism of action that extends beyond a single molecular target. Initially investigated for its cardiovascular effects, its therapeutic potential is now recognized in a broader context, including neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms of Emopamil, focusing on its interactions with voltage-gated calcium channels, the Emopamil Binding Protein (EBP), and sigma receptors. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the associated signaling pathways are visualized to facilitate a deeper understanding of its polypharmacology.

Core Mechanisms of Action

Emopamil's biological effects are primarily attributed to its activity at three distinct molecular targets:

-

Voltage-Gated Calcium Channels (VGCCs): Emopamil functions as a calcium channel blocker, a property it shares with other phenylalkylamines like verapamil.[1][2] However, it exhibits a unique site of action.

-

Emopamil Binding Protein (EBP): Emopamil binds with high affinity to EBP, an enzyme critical to cholesterol biosynthesis.[1][3] This interaction is a key aspect of its mechanism and is being explored for therapeutic applications in neurodegenerative disorders and cancer.[4]

-

Sigma Receptors: Emopamil is a high-affinity ligand for sigma receptors, particularly the sigma-1 subtype. These receptors are chaperone proteins involved in cellular stress responses and signaling.

Interaction with Voltage-Gated Calcium Channels

Emopamil is a blocker of neuronal voltage-gated calcium channels (VGCCs). These channels are crucial for mediating calcium influx in response to membrane depolarization, which in turn triggers a variety of cellular processes, including neurotransmitter release.

Site of Action

Unlike its structural analog verapamil, which acts at an intracellular site, Emopamil inhibits neuronal VGCCs by binding to an extracellular site on the nerve cell. This distinction is significant as it suggests a different mode of interaction with the channel protein and may contribute to its distinct pharmacological profile, including its neuroprotective efficacy in ischemic conditions.

Quantitative Analysis of VGCC Inhibition

The inhibitory effects of Emopamil on VGCC function have been quantified in various experimental models. The following table summarizes key IC50 values.

| Experimental Model | Assay | IC50 (µM) |

| Rat brain synaptosomes | K+-evoked 45Ca2+ influx | ~30 |

| Rat hippocampal brain slices | K+-evoked [3H]-D-aspartate release | ~30 |

| Rat cortical neurons (primary culture) | Evoked increase of intracellular calcium | 3.6 |

Experimental Protocol: K+-Evoked 45Ca2+ Influx in Rat Brain Synaptosomes

This protocol is based on methodologies described for assessing the activity of VGCC blockers.

Objective: To determine the IC50 value of Emopamil for the inhibition of potassium-evoked calcium influx into nerve terminals.

Materials:

-

Synaptosomes prepared from rat brain tissue.

-

Physiological salt solution (e.g., Krebs-Ringer buffer).

-

Depolarizing solution (high K+ concentration).

-

45CaCl2 (radioactive calcium).

-

Emopamil solutions of varying concentrations.

-

Scintillation fluid and counter.

Procedure:

-

Preparation of Synaptosomes: Isolate synaptosomes from rat cerebral cortex using differential centrifugation.

-

Pre-incubation: Resuspend the synaptosomal pellet in a physiological salt solution and pre-incubate with various concentrations of Emopamil or vehicle control.

-

Initiation of Calcium Influx: Depolarize the synaptosomes by adding a high-potassium solution containing 45CaCl2. This opens the voltage-gated calcium channels, allowing the influx of radioactive calcium.

-

Termination of Influx: After a short incubation period, terminate the reaction by rapid filtration and washing with an ice-cold stop solution to remove extracellular 45Ca2+.

-

Quantification: Measure the amount of 45Ca2+ retained by the synaptosomes using liquid scintillation counting.

-

Data Analysis: Plot the percentage inhibition of 45Ca2+ influx against the concentration of Emopamil to determine the IC50 value.

Signaling Pathway: VGCC Inhibition by Emopamil

References

- 1. Emopamil - Wikipedia [en.wikipedia.org]

- 2. Discovery of novel neuronal voltage-dependent calcium channel blockers based on emopamil left hand as a bioactive template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 4. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

Emopamil Binding Protein (EBP): A Technical Guide to its Function and Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Emopamil Binding Protein (EBP), also known as delta-8-delta-7 sterol isomerase, is an integral membrane protein primarily located in the endoplasmic reticulum and nuclear membrane. It plays a crucial role in the final steps of cholesterol biosynthesis. Initially discovered through its high-affinity binding to the anti-ischemic drug emopamil, EBP has since been identified as a target for a structurally diverse range of compounds, making it a protein of significant interest in drug development. This technical guide provides an in-depth overview of the function, localization, and associated signaling pathways of EBP, supported by quantitative data and detailed experimental protocols.

Core Function: A Key Enzyme in Cholesterol Biosynthesis

EBP functions as a sterol isomerase, catalyzing the conversion of sterol precursors in the cholesterol biosynthesis pathway. Specifically, it facilitates the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. This enzymatic activity is a critical step in both the Bloch and Kandutsch-Russell pathways, the two routes for cholesterol synthesis. In the Bloch pathway, EBP converts zymosterol to dehydrolathosterol, while in the Kandutsch-Russell pathway, it transforms zymostenol into lathosterol.

Mutations in the EBP gene can lead to Conradi-Hünermann syndrome, a rare X-linked dominant disorder characterized by skeletal abnormalities, skin lesions, and cataracts, underscoring the vital role of EBP in normal development.

Subcellular Localization

EBP is predominantly localized to the membranes of the endoplasmic reticulum (ER) and the inner nuclear membrane. This localization is consistent with its function in the cholesterol biosynthesis pathway, as many of the enzymes involved in this process are embedded in the ER membrane. The localization of EBP to these compartments allows for efficient channeling of substrates and intermediates within the pathway.

Quantitative Data

Enzyme Kinetics

The enzymatic activity of EBP has been characterized, providing insights into its catalytic efficiency. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for its substrate and its maximum catalytic rate.

| Parameter | Value | Substrate | Condition | Reference |

| Km | 4.47 µM | 5,6α-epoxy-5α-cholestan-3β-ol | AEBS complex assay | [1] |

| Vmax | 0.46 nmol/min/mg enzyme | 5,6α-epoxy-5α-cholestan-3β-ol | AEBS complex assay | [1] |

| Km | 50 µM | Zymosterol | Overexpressed in erg2 yeast cells | [2] |

| Turnover number (kcat) | 0.423 s⁻¹ | Zymosterol | Overexpressed in erg2 yeast cells | [2] |

Ligand Binding Affinities

EBP is known to bind with high affinity to a variety of structurally diverse ligands, including pharmaceuticals. The inhibition constant (Ki) is a measure of the affinity of these compounds for the protein.

| Ligand | Ki (µM) | Reference |

| Tamoxifen | 1 | [2] |

| Emopamil | 2 | |

| Tridemorph | 1 | |

| 25-Azacholesterol | 21 | |

| Ketoconazole | 156 | |

| Cholesterol | 620 |

Protein Expression

Quantitative proteomics studies have provided data on the abundance of EBP in various human tissues. The following table summarizes the relative abundance of EBP across a selection of tissues, derived from mass spectrometry-based proteomics data. The intensity-based absolute quantification (iBAQ) values are used as a measure of protein abundance.

| Tissue | iBAQ Value (log10) | Data Source |

| Liver | 7.5 | |

| Adrenal Gland | 7.2 | |

| Testis | 7.1 | |

| Small Intestine | 6.9 | |

| Kidney | 6.8 | |

| Prostate | 6.7 | |

| Colon | 6.6 | |

| Ovary | 6.5 |

Note: iBAQ values are semi-quantitative and represent the relative abundance of the protein within the detected proteome.

Signaling Pathways and Interactions

EBP is involved in and interacts with several key cellular signaling pathways beyond its primary role in cholesterol metabolism.

Cholesterol Biosynthesis Pathway

EBP is an integral component of the cholesterol biosynthesis pathway. Its function is essential for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.

References

The Role of Emopamil in Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid, is a critical component of mammalian cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] Its intricate biosynthetic pathway is tightly regulated, with numerous enzymatic steps offering potential targets for therapeutic intervention. One such target is the Emopamil Binding Protein (EBP), a key enzyme in the post-lanosterol segment of cholesterol synthesis.[2][3] Emopamil, a phenylalkylamine calcium channel blocker, was instrumental in the discovery and characterization of EBP.[2] This technical guide provides an in-depth exploration of the role of Emopamil and its interaction with EBP in the complex process of cholesterol biosynthesis.

Emopamil Binding Protein (EBP): A Pivotal Enzyme in Cholesterol Synthesis

EBP, also known as 3-beta-hydroxysteroid-Δ8,Δ7-isomerase, is an integral membrane protein located in the endoplasmic reticulum.[4] It functions as a sterol isomerase, catalyzing the conversion of Δ8-sterols to their corresponding Δ7-isomers. This isomerization is a crucial step in both the Bloch and Kandutsch-Russell pathways, the two major routes for converting lanosterol to cholesterol.

In the Bloch pathway , EBP facilitates the conversion of zymosterol to dehydrolathosterol. In the Kandutsch-Russell pathway , it catalyzes the isomerization of zymostenol to lathosterol. Inhibition of EBP disrupts these pathways, leading to the accumulation of upstream sterol intermediates.

Mechanism of Action: Emopamil as an EBP Inhibitor

Signaling Pathways Affected by Emopamil

The primary signaling pathway directly affected by Emopamil is the cholesterol biosynthesis pathway. By inhibiting EBP, Emopamil creates a bottleneck, leading to the accumulation of specific sterol precursors.

Quantitative Data on EBP Inhibition

The inhibition of EBP leads to a measurable, dose-dependent increase in its substrates. While specific data for Emopamil is limited in the available literature, studies on other EBP inhibitors, such as amiodarone and the experimental compound GNE-3406, provide valuable insights into the quantitative effects of blocking this enzyme.

| Compound | Cell/System | Effect | Concentration | Reference |

| Amiodarone | Primary cortical neurons and astrocytes | Dose-dependent increase in zymosterol and zymostenol | Not specified | |

| GNE-3406 | 3D human cortical organoids | Dose-dependent increase in zymostenol | 350 nM and 1750 nM | |

| Hydantoin-based inhibitor | Human EBP | Ki value of 49 nM | N/A | |

| Hydantoin-based inhibitor | Oligodendrocyte progenitor cells | EC50 for OPC differentiation of 28 nM | N/A |

Experimental Protocols

In Vitro EBP Enzymatic Activity Assay

This protocol is adapted from a method described for determining the enzymatic activity of EBP and its mutants.

a. Protein Preparation:

-

Express and purify recombinant human EBP.

-

Exchange the buffer of the purified protein to the assay buffer (50 mM Tris/HCl, pH 7.5, 2 mM MgCl₂, 1 mM EDTA, 2 mM 2-mercaptoethanol, 5% glycerol, and 0.1% TWEEN 80) using gel filtration.

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing 10 µM recombinant EBP and 50 µM of the substrate (e.g., zymostenol-d7) in the assay buffer.

-

To test the inhibitory effect of Emopamil, add varying concentrations of the compound to the reaction mixture.

-

Incubate the reaction at 37°C with gentle shaking for 12 hours.

c. Quenching and Extraction:

-

Stop the reaction by adding 0.5 mL of 6% (w/v) KOH in methanol.

-

Bring the total volume to 2 mL with a 1:1 mixture of water and methanol.

-

Add a surrogate internal standard (e.g., 600 ng of d3-campesterol) to monitor recovery.

-

Extract the sterols from the mixture for analysis.

d. Analysis:

-

Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the substrate and product.

-

Calculate the percentage of inhibition by comparing the product formation in the presence and absence of Emopamil.

Cellular Assay for EBP Inhibition

This protocol outlines a general workflow for assessing the effect of Emopamil on cholesterol biosynthesis in a cell-based model.

a. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human hepatocytes, Neuro2a cells) in the appropriate medium and conditions.

-

Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Treat the cells with varying concentrations of Emopamil or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

b. Sterol Extraction:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., a modified Folch procedure).

c. Sterol Analysis by GC-MS or LC-MS/MS:

-

Derivatize the extracted sterols if necessary for GC-MS analysis (e.g., silylation).

-

Inject the prepared samples into a GC-MS or LC-MS/MS system for separation and quantification of cholesterol precursors, including zymosterol and zymostenol.

-

Quantify the accumulation of these precursors relative to the total protein content or an internal standard.

Conclusion

Emopamil's interaction with the Emopamil Binding Protein provides a clear example of targeted inhibition within the cholesterol biosynthesis pathway. By blocking the Δ8–Δ7 sterol isomerase activity of EBP, Emopamil leads to a predictable and quantifiable accumulation of upstream sterol intermediates. This mechanism not only highlights the crucial role of EBP in cholesterol metabolism but also establishes a framework for the development and evaluation of novel therapeutic agents targeting this enzyme for various pathological conditions. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Evolution, Expression Profile, Regulatory Mechanism, and Functional Verification of EBP-Like Gene in Cholesterol Biosynthetic Process in Chickens (Gallus Gallus) [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

(S)-Emopamil Versus (R)-Emopamil: A Technical Examination of Stereoselective Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emopamil, a phenylalkylamine derivative, exhibits a complex pharmacological profile, interacting with multiple biological targets, including voltage-gated calcium channels, serotonin 5-HT2 receptors, and the emopamil binding protein (EBP), a crucial enzyme in cholesterol biosynthesis. The presence of a chiral center in emopamil gives rise to two enantiomers, (S)-Emopamil and (R)-Emopamil, which display distinct biological activities. This technical guide provides an in-depth analysis of the stereoselective pharmacology of emopamil enantiomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Core Biological Targets and Stereoselectivity

The differential interaction of (S)-Emopamil and (R)-Emopamil with their primary biological targets forms the basis of their distinct pharmacological profiles.

Voltage-Gated Calcium Channels

Serotonin 5-HT2 Receptors

(S)-Emopamil has been identified as a potent antagonist of the serotonin 5-HT2 receptor. This activity contributes to its neuroprotective effects. The binding affinity of emopamil enantiomers to the 5-HT2 receptor is expected to be stereoselective, a common characteristic for G protein-coupled receptor ligands.

Emopamil Binding Protein (EBP)

Emopamil binds with high affinity to the Emopamil Binding Protein (EBP), an enzyme identified as a Δ8-Δ7 sterol isomerase that plays a critical role in the cholesterol biosynthesis pathway. EBP catalyzes the conversion of zymostenol to lathosterol. Inhibition of EBP can lead to the accumulation of sterol intermediates, which has been implicated in various cellular processes and is being explored for therapeutic applications. The binding of emopamil enantiomers to EBP is a key aspect of their pharmacology, and potential stereoselective inhibition of this enzyme could lead to different downstream effects on cholesterol metabolism.

Quantitative Data on Biological Activity

A comprehensive search of the scientific literature did not yield specific publicly available quantitative data (Ki or IC50 values) directly comparing the binding affinities of (S)-Emopamil and (R)-Emopamil for voltage-gated calcium channels, serotonin 5-HT2 receptors, and the emopamil binding protein in a single comprehensive study. The following tables are therefore presented as a template to be populated as such data becomes available through further research.

Table 1: Comparative Binding Affinities (Ki in nM) of Emopamil Enantiomers

| Target | (S)-Emopamil | (R)-Emopamil | Reference Compound |

| L-type Calcium Channel | Data not available | Data not available | Verapamil |

| Serotonin 5-HT2A Receptor | Data not available | Data not available | Ketanserin |

| Emopamil Binding Protein (EBP) | Data not available | Data not available | - |

Table 2: Comparative Inhibitory Concentrations (IC50 in µM) of Emopamil Enantiomers

| Functional Assay | (S)-Emopamil | (R)-Emopamil |

| Inhibition of K+-evoked Ca2+ influx | Data not available | Data not available |

| Inhibition of 5-HT-induced cellular response | Data not available | Data not available |

| Inhibition of EBP enzymatic activity | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereoselective activity of emopamil enantiomers. The following are representative protocols for key experiments.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of (S)-Emopamil and (R)-Emopamil for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor.

-

[3H]-Ketanserin (radioligand).

-

(S)-Emopamil and (R)-Emopamil.

-

Unlabeled ketanserin (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]-Ketanserin (typically at its Kd concentration).

-

Increasing concentrations of the competing ligand ((S)-Emopamil, (R)-Emopamil, or unlabeled ketanserin).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of Calcium Channel Blockade

Objective: To assess the functional blockade of L-type calcium channels by (S)-Emopamil and (R)-Emopamil.

Materials:

-

Cells expressing L-type calcium channels (e.g., HEK293 cells or isolated cardiomyocytes).

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system).

-

Intracellular and extracellular recording solutions.

-

(S)-Emopamil and (R)-Emopamil.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps to elicit calcium currents.

-

-

Drug Application: Perfuse the cells with the extracellular solution containing known concentrations of (S)-Emopamil or (R)-Emopamil.

-

Data Acquisition: Record the calcium currents before and after drug application.

-

Data Analysis: Measure the peak current amplitude and analyze the dose-dependent inhibition of the calcium current to determine the IC50 value for each enantiomer.

In Vitro Emopamil Binding Protein (EBP) Enzymatic Assay

Objective: To measure the inhibitory effect of (S)-Emopamil and (R)-Emopamil on the enzymatic activity of EBP.

Materials:

-

Purified recombinant EBP or microsomal preparations containing EBP.

-

Substrate: zymostenol.

-

(S)-Emopamil and (R)-Emopamil.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Organic solvents for extraction.

-

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system.

Procedure:

-

Enzyme Reaction:

-

Pre-incubate the enzyme preparation with varying concentrations of (S)-Emopamil or (R)-Emopamil in the assay buffer.

-

Initiate the reaction by adding the substrate, zymostenol.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base or organic solvent. Extract the sterols using an appropriate organic solvent (e.g., hexane).

-

Analysis: Analyze the extracted sterols by GC-MS or HPLC to quantify the amount of the product, lathosterol, formed.

-

Data Analysis: Determine the percentage of inhibition of EBP activity at each concentration of the enantiomers and calculate the IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of emopamil enantiomers.

Signaling Pathways

Caption: Signaling pathways affected by emopamil enantiomers.

Experimental Workflows

Caption: Workflow diagrams for key in vitro experiments.

Conclusion

The stereoselective biological activity of (S)-Emopamil and (R)-Emopamil presents a compelling area for further investigation in drug discovery and development. While it is established that these enantiomers exhibit differential effects on their primary targets, a comprehensive quantitative understanding of these differences remains to be fully elucidated in the public domain. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the stereopharmacology of emopamil and related compounds. Such studies are essential for optimizing therapeutic efficacy and minimizing off-target effects, ultimately leading to the development of safer and more effective drugs.

Emopamil as a Ligand for Sterol Isomerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of emopamil's interaction with its target, the Δ8-Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway. Also known as Emopamil Binding Protein (EBP), this enzyme represents a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This document outlines the quantitative binding characteristics of emopamil and other key ligands, details relevant experimental methodologies, and visualizes the associated biochemical pathways and workflows.

Introduction to Emopamil and Sterol Isomerase

Emopamil is an anti-ischemic drug that was instrumental in the discovery and naming of the Emopamil Binding Protein (EBP).[1] Subsequent research revealed that EBP is, in fact, the Δ8-Δ7 sterol isomerase (EC 5.3.3.5), a critical enzyme in the post-squalene segment of cholesterol biosynthesis.[2][3] This endoplasmic reticulum-resident membrane protein catalyzes the isomerization of the double bond in the B-ring of sterol intermediates from the C8-C9 position to the C7-C8 position.[2] Specifically, in the two parallel branches of the cholesterol synthesis pathway, EBP converts zymosterol to dehydrolathosterol and zymostenol to lathosterol.[2]

The inhibition of EBP by ligands like emopamil leads to an accumulation of Δ8-unsaturated sterols. This accumulation has been shown to have significant biological effects, including the promotion of oligodendrocyte formation, suggesting a therapeutic potential for remyelination in diseases such as multiple sclerosis. Mutations in the EBP gene are known to cause the X-linked dominant genetic disorder, Conradi-Hünermann syndrome, highlighting the enzyme's physiological importance.

Quantitative Ligand Binding and Inhibition Data

Emopamil and a variety of structurally diverse compounds bind to EBP with high affinity. The following tables summarize the key quantitative data for the interaction of selected ligands with human sterol isomerase (EBP).

| Ligand | Parameter | Value | Species | Reference |

| Emopamil | Ki | 2 µM | Human | |

| Tamoxifen | Ki | 1 µM | Human | |

| Tamoxifen | Kd | 3 ± 2 nM | Human | |

| Ifenprodil | Kd | 1.4 - 19 nM | Vertebrates | |

| Tridemorph | Ki | 1 µM | Human | |

| 25-Azacholesterol | Ki | 21 µM | Human | |

| Ketoconazole | Ki | 156 µM | Human |

Table 1: Dissociation Constants (Ki and Kd) of Various Ligands for Human Sterol Isomerase (EBP).

| Ligand Class/Compound | Parameter | Value Range | Species | Reference |

| Various Experimental Drugs (MDL28815, AY9944, triparanol, U18666A) | Ki | 0.5 - 14 nM | Human | |

| Tridemorph, Tamoxifen, Clomiphene, Amiodarone, Opipramol | IC50 | 0.015 - 54 µM | Human |

Table 2: Inhibition Constants (Ki and IC50) for a Range of EBP Ligands.

Signaling Pathway and Mechanism of Action

Emopamil acts as an inhibitor of the sterol isomerase EBP. Its binding to the enzyme blocks the catalytic conversion of Δ8-sterols to Δ7-sterols, a crucial step in the production of cholesterol. The diagram below illustrates the position of EBP in the cholesterol biosynthesis pathway and the consequence of its inhibition by emopamil.

References

- 1. Purification, characterization and catalytic properties of human sterol 8-isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 3. Emopamil-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Emopamil in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. A key player in this deleterious cascade is the massive influx of calcium into neurons, a phenomenon known as calcium overload, which activates various enzymes that degrade cellular components. Furthermore, the excessive release of excitatory neurotransmitters, such as glutamate, contributes to a state of excitotoxicity, further exacerbating neuronal damage. Emopamil, a phenylalkylamine derivative, has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke. Its multifaceted mechanism of action, primarily involving the blockade of L-type voltage-gated calcium channels and antagonism of serotonin 5-HT2A receptors, positions it as a compelling candidate for mitigating ischemic brain injury.[1][2][3][4] This technical guide provides an in-depth overview of the neuroprotective effects of Emopamil in various ischemic models, detailing experimental protocols, summarizing quantitative data, and visualizing the proposed signaling pathways.

Quantitative Efficacy of Emopamil in Ischemic Models

Numerous studies have quantified the neuroprotective effects of Emopamil in both focal and global ischemia models in rodents. The primary endpoints in these studies typically include the reduction of infarct volume and the preservation of neuronal cells in vulnerable brain regions.

Table 1: Effect of Emopamil on Infarct Volume in Focal Ischemia Models

| Animal Model | Ischemia Induction | Emopamil Treatment Protocol | Cortical Infarct Volume Reduction (%) | Reference |

| Sprague-Dawley Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg IP, 30 min prior to MCAO | 61% | [5] |

| Sprague-Dawley Rat | Permanent MCAO | 20 mg/kg IP, immediately after MCAO | 65% | |

| Sprague-Dawley Rat | Permanent MCAO | 20 mg/kg IP, 1 hour post-MCAO | 68% | |

| Sprague-Dawley Rat | Permanent MCAO with hypotension | 20 mg/kg IP, 1 hour post-MCAO | 48% | |

| Sprague-Dawley Rat | Permanent MCAO with hypotension | 20 mg/kg IP, 2 hours post-MCAO | 34% (not statistically significant) |

Note: IP denotes intraperitoneal administration.

Table 2: Effect of Emopamil on Neuronal Survival in Global Ischemia Models

| Animal Model | Ischemia Induction | Emopamil Treatment Protocol | Outcome Measure | Improvement | Reference |

| Rat | 10 min bilateral common carotid artery occlusion + hypotension | 20 mg/kg IP, 30 min before and 2 hours after ischemia | Normal neuron counts in hippocampal CA1 (medial) | 2.4-fold increase | |

| Rat | 10 min bilateral common carotid artery occlusion + hypotension | 20 mg/kg IP, 30 min before and 2 hours after ischemia | Normal neuron counts in hippocampal CA1 (middle) | 1.9-fold increase | |

| Rat | 10 min bilateral common carotid artery occlusion + hypotension | 20 mg/kg IP, 30 min before and 2 hours after ischemia | Normal neuron counts in hippocampal CA1 (lateral) | 1.8-fold increase | |

| Rat | Four-vessel occlusion (4VO) | Pretreatment | Reduced neuronal lesioning in the hippocampus | Significantly reduced |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the neuroprotective effects of Emopamil.

Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to mimic focal ischemic stroke in rodents.

Surgical Procedure:

-

Anesthesia: Rats are anesthetized, typically with an inhalational anesthetic like halothane.

-

Vessel Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A filament is introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA). In permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific duration (e.g., 2 hours) to allow for reperfusion.

-

Confirmation of Ischemia: Laser Doppler flowmetry is often used to confirm a significant reduction in cerebral blood flow.

Emopamil Administration:

-

Emopamil is typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection at doses ranging from 10-20 mg/kg.

-

Treatment can be initiated before (pretreatment) or at various time points after the onset of ischemia.

Outcome Assessment:

-

Infarct Volume Measurement:

-

2,3,5-triphenyltetrazolium chloride (TTC) Staining: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), animals are euthanized, and their brains are sectioned. The brain slices are incubated in a TTC solution, which stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Hematoxylin and Eosin (H&E) Staining: Brain sections are stained with H&E to visualize the morphology of the tissue and identify areas of neuronal damage.

-

Image Analysis: The unstained or damaged areas are quantified using image analysis software to calculate the total infarct volume. Corrections for brain edema are often applied.

-

-

Behavioral Testing: A battery of behavioral tests is used to assess neurological deficits. These may include:

-

Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.

-

Rotarod Test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.

-

Pole Test: Assesses bradykinesia and motor coordination by timing the animal's descent on a vertical pole.

-

Global Cerebral Ischemia Model: Four-Vessel Occlusion (4VO)

The 4VO model induces transient global cerebral ischemia, leading to selective neuronal death, particularly in the CA1 region of the hippocampus.

Surgical Procedure:

-

Day 1: Vertebral Artery Cauterization: The vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.

-

Day 2: Carotid Artery Occlusion: The common carotid arteries are exposed and temporarily occluded using atraumatic clips for a specific duration (e.g., 10-20 minutes).

-

Reperfusion: The clips are removed to allow for reperfusion.

Emopamil Administration:

-

Emopamil is administered prior to the ischemic insult (pretreatment).

Outcome Assessment:

-

Histology:

-

Animals are euthanized at a specific time point after ischemia (e.g., 7 days).

-

Brain sections, particularly of the hippocampus, are prepared and stained (e.g., with H&E or cresyl violet) to assess neuronal survival.

-

The number of viable neurons in the CA1 region is counted.

-

-

Behavioral Testing:

-

Morris Water Maze: This test is used to assess spatial learning and memory, functions that are heavily dependent on the hippocampus.

-

Proposed Signaling Pathways of Emopamil's Neuroprotection

Emopamil's neuroprotective effects are attributed to its dual action as a calcium channel blocker and a serotonin 5-HT2A receptor antagonist. The following diagrams illustrate the putative signaling pathways involved.

Caption: The core ischemic cascade leading to neuronal cell death.

Caption: Proposed neuroprotective mechanisms of Emopamil in ischemia.

Caption: General experimental workflow for evaluating Emopamil's neuroprotection.

Conclusion

The available preclinical data strongly support the neuroprotective efficacy of Emopamil in experimental models of both focal and global cerebral ischemia. Its ability to significantly reduce infarct volume and enhance neuronal survival underscores its potential as a therapeutic agent for stroke. The dual mechanism of action, targeting both calcium overload and serotonergic excitotoxicity, offers a multi-pronged approach to mitigating the complex pathophysiology of ischemic brain injury. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into the clinical setting. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in advancing the study of Emopamil and other neuroprotective strategies for ischemic stroke.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Ca2+ channel antagonists and neuroprotection from cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Calcium Signaling Pathway-Related Gene Regulatory Networks in Ischemic Stroke Based on Multiple WGCNA and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. L-type Ca2+ channel blockers attenuate electrical changes and Ca2+ rise induced by oxygen/glucose deprivation in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Emopamil and its Interaction with 5-HT2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emopamil is recognized as a calcium channel blocker and a serotonin 5-HT2 receptor antagonist.[1] While its activity at the 5-HT2 receptor is acknowledged, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative binding affinities (e.g., Ki or IC50 values) for Emopamil at the individual 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). This guide provides an in-depth overview of the standardized experimental protocols used to characterize the interaction of compounds like Emopamil with 5-HT2 receptors. Furthermore, it details the canonical signaling pathways associated with 5-HT2 receptor activation, offering a foundational understanding for researchers in pharmacology and drug development.

Introduction to 5-HT2 Receptors

The 5-HT2 receptor family, a class of G-protein coupled receptors (GPCRs), comprises three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[2] These receptors are integral to a wide array of physiological and pathological processes, including neurotransmission, smooth muscle contraction, and platelet aggregation.[2] Consequently, they are significant targets for therapeutic intervention in various disorders. The 5-HT2 receptors primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[3]

Characterizing Emopamil's Interaction with 5-HT2 Receptors: Experimental Methodologies

To determine the binding affinity and functional activity of a compound such as Emopamil at 5-HT2 receptors, a series of in vitro assays are typically employed. These assays are crucial for quantifying the compound's potency and efficacy as an antagonist.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a molecule with a known high affinity for the receptor) by the unlabeled test compound (e.g., Emopamil).

A competition binding assay is utilized to determine the inhibitory constant (Ki) of a test compound. The Ki value represents the affinity of the compound for the receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for each receptor subtype. For example:

-

[3H]-Ketanserin for 5-HT2A receptors.

-

[3H]-LSD or [3H]-Mesulergine for 5-HT2B and 5-HT2C receptors.

-

-

Test Compound: Emopamil, dissolved in a suitable solvent (e.g., DMSO) across a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive antagonist (e.g., Mianserin) to determine the level of non-specific binding of the radioligand.

-

Incubation Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: The receptor preparation, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the test compound are incubated together in the incubation buffer. A parallel set of tubes containing the receptor, radioligand, and the non-specific binding control is also prepared.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). For an antagonist like Emopamil, these assays measure its ability to inhibit the response induced by a known agonist.

Since 5-HT2 receptors are Gq/11-coupled, their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct way to assess receptor activation.

Materials:

-

Cell Line: A cell line stably expressing the 5-HT2 receptor of interest.

-

Labeling Agent: [3H]-myo-inositol to metabolically label the cellular phosphoinositide pools.

-

Agonist: A known 5-HT2 receptor agonist (e.g., serotonin or DOI).

-

Test Compound: Emopamil at various concentrations.

-

Stimulation Buffer: A buffer containing LiCl, which inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Extraction Solution: To lyse the cells and extract the inositol phosphates.

-

Ion-exchange Chromatography Columns: To separate the different inositol phosphate species.

-

Scintillation Counter: To quantify the radioactivity of the eluted inositol phosphates.

Procedure:

-

Cell Culture and Labeling: Cells are cultured and incubated with [3H]-myo-inositol for a sufficient period to allow for its incorporation into the cell membranes.

-

Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of the test compound (Emopamil) or vehicle.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of a 5-HT2 agonist in the presence of LiCl.

-

Termination and Extraction: The reaction is stopped, and the cells are lysed to extract the intracellular inositol phosphates.

-

Separation and Quantification: The extracted inositol phosphates are separated using ion-exchange chromatography and the radioactivity of the IP fraction is measured by scintillation counting.

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced IP accumulation is quantified, and an IC50 value is determined.

5-HT2 Receptor Signaling Pathways

The antagonistic effect of Emopamil at 5-HT2 receptors would involve the inhibition of the following canonical signaling cascade.

Upon binding of an agonist like serotonin, the 5-HT2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of PIP2 into the second messengers IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction, neuronal excitation, and platelet aggregation. An antagonist like Emopamil would bind to the 5-HT2 receptor and prevent this cascade from being initiated by an agonist.

Quantitative Data for Emopamil at 5-HT2 Receptors

Despite a thorough review of the scientific literature, specific quantitative data (Ki or IC50 values) detailing Emopamil's binding affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes could not be located. The existing literature primarily refers to Emopamil as a 5-HT2 receptor antagonist in a general sense, without providing subtype-specific affinity data.[1] Therefore, a comparative data table cannot be presented at this time.

Conclusion

Emopamil is identified as a 5-HT2 receptor antagonist, a characteristic that contributes to its pharmacological profile alongside its calcium channel blocking activity. While the precise binding affinities of Emopamil for the individual 5-HT2 receptor subtypes are not well-documented in the public domain, the methodologies for determining such parameters are well-established. Radioligand binding assays and functional assays, such as inositol phosphate accumulation measurements, are the cornerstones for characterizing the interaction of any compound with these receptors. A comprehensive understanding of these experimental approaches and the underlying signaling pathways is paramount for researchers and professionals engaged in the development of novel therapeutics targeting the serotonergic system. Further research would be necessary to fully elucidate the specific molecular interactions and binding kinetics of Emopamil at each of the 5-HT2 receptor subtypes.

References

- 1. The Ca2+ channel and 5-HT2 receptor antagonist (s)-emopamil in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin Receptors and Heart Valve Disease – it was meant 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Biological Activity of Emopamil and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emopamil is a phenylalkylamine derivative that has garnered significant interest in the scientific community due to its dual mechanism of action as a calcium channel blocker and a high-affinity ligand for the Emopamil Binding Protein (EBP).[1][2] Initially investigated for its potential in treating cerebral ischemia, its unique interaction with EBP, a key enzyme in the cholesterol biosynthesis pathway, has opened new avenues for research in neurodegenerative diseases, oncology, and beyond.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Emopamil and its analogs, with a focus on its role as an EBP inhibitor. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development in this promising area of medicinal chemistry.

Discovery and Chemical Properties of Emopamil

Emopamil, with the IUPAC name 2-isopropyl-5-(methyl(2-phenylethyl)amino)-2-phenylpentanenitrile, is a chiral small molecule.[1] It belongs to the phenylalkylamine class of compounds, which includes the well-known cardiovascular drug, Verapamil.

| Property | Value | Reference |

| IUPAC Name | 2-isopropyl-5-(methyl(2-phenylethyl)amino)-2-phenylpentanenitrile | |

| Chemical Formula | C23H30N2 | |

| Molar Mass | 334.50 g/mol | |

| SMILES | CC(C)C(CCCN(C)CCc1ccccc1)(C#N)c2ccccc2 | |

| CAS Number | 78370-13-5 |

Mechanism of Action: A Dual Inhibitor

Emopamil exhibits a fascinating dual mechanism of action, targeting both voltage-gated calcium channels and the enzyme EBP.

Calcium Channel Blockade

Similar to other phenylalkylamines, Emopamil can block L-type voltage-gated calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in cardiac contractility. The S-enantiomer of Emopamil has been shown to be a potent calcium channel blocker.

Inhibition of Emopamil Binding Protein (EBP)

Emopamil is a high-affinity ligand for the Emopamil Binding Protein (EBP), an enzyme that functions as a Δ8-Δ7 sterol isomerase in the cholesterol biosynthesis pathway. EBP catalyzes the conversion of zymosterol to dehydrolathosterol in the Bloch pathway and zymostenol to lathosterol in the Kandutsch-Russell pathway. By inhibiting EBP, Emopamil disrupts the normal synthesis of cholesterol. This inhibition leads to an accumulation of 8,9-unsaturated sterols, which has been shown to promote the formation of oligodendrocytes, suggesting a therapeutic potential for demyelinating diseases like multiple sclerosis.

The Cholesterol Biosynthesis Pathway and the Role of EBP

The synthesis of cholesterol is a complex, multi-step process that is crucial for cellular function. EBP plays a critical role in the later stages of this pathway.

Caption: The cholesterol biosynthesis pathway highlighting the role of EBP.

Synthesis of Emopamil and its Analogs

Asymmetric Synthesis of a Key Emopamil Intermediate

A practical asymmetric synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile, a key intermediate for Emopamil, has been reported. The key step involves the methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)-induced rearrangement of a chiral epoxyalcohol to create the quaternary stereocenter with high chemical and optical yields.

Caption: Key step in the asymmetric synthesis of an Emopamil intermediate.

Representative Synthesis of Verapamil

The synthesis of Verapamil, a structurally related phenylalkylamine, provides a general strategy for this class of compounds. A common approach involves three main steps:

-

Synthesis of 3,4-Dimethoxy-2-isopropyl valeronitrile: This intermediate contains the phenyl ring and the nitrile group.

-

Preparation of N-methyl-3,4-dimethoxyphenethylamine: This is the amine component.

-

Condensation: The two intermediates are condensed to form the final Verapamil molecule.

More modern and efficient syntheses have also been developed, such as a three-step modular synthesis utilizing an enantioselective rhodium-catalyzed allylic alkylation.

Emopamil Analogs and their Biological Activity

The development of analogs of Emopamil has primarily focused on enhancing its EBP inhibitory activity and exploring the therapeutic potential of this mechanism.

| Analog | Target | Biological Activity | Reference |

| EBP-IN-1 | EBP | Inhibitor of the sterol isomerase in the cholesterol biosynthetic pathway. Enhances oligodendrocyte formation. | |

| DSP-0390 | EBP | Oral EBP inhibitor investigated in patients with recurrent high-grade glioma. | |

| Quaternary Emopamil | Voltage-gated Ca2+ channels | Inhibits K+-evoked increase of intracellular calcium in cortical neurons with an IC50 of 38 µM. | |

| Quaternary Verapamil | Voltage-gated Ca2+ channels | Less active inhibitor of neuronal voltage-sensitive calcium channels compared to Emopamil and its quaternary derivative (IC50 > 200 µM). |

Experimental Protocols

EBP Functional Assay

An EBP functional assay can be performed to determine the inhibitory activity of test compounds. A recently described method involves the following steps:

-

Cell Culture: Use a suitable cell line, such as rat cortical neurons in primary culture.

-

Depolarization: Induce depolarization using a high concentration of potassium (K+).

-

Measurement of Intracellular Calcium: Measure the increase in intracellular calcium concentration using a fluorescent calcium indicator.

-

Inhibition: Pre-incubate the cells with the test compound (e.g., Emopamil or its analogs) at various concentrations.

-

IC50 Determination: Determine the concentration of the compound that inhibits the K+-evoked increase in intracellular calcium by 50%.

Caption: Workflow for an EBP functional assay.

Scintillation Proximity Assay (SPA) for Binding Affinity

A Scintillation Proximity Assay (SPA) can be used to determine the binding affinity of compounds to EBP.

-

Protein and Ligand Preparation: Use purified, His-tagged EBP and a radiolabeled ligand (e.g., [3H]-ifenprodil).

-

Incubation: Incubate the protein and radioligand to allow binding.

-

SPA Bead Addition: Add Copper His-tag YSi Scintillation proximity beads, which will bind to the His-tagged protein.

-

Signal Detection: When the radioligand is bound to the protein, it is brought into close proximity to the scintillant in the beads, generating a light signal that can be detected.

-

Competition Assay: To determine the affinity of a test compound, perform a competition assay by adding increasing concentrations of the unlabeled test compound, which will displace the radioligand and cause a decrease in the signal.

Conclusion

Emopamil and its analogs represent a promising class of compounds with a unique dual mechanism of action. While the calcium channel blocking properties are well-characterized, the inhibition of EBP opens up new therapeutic possibilities, particularly in the fields of neuro-regeneration and oncology. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of EBP inhibitors and to design the next generation of these innovative molecules.

References

- 1. Emopamil - Wikipedia [en.wikipedia.org]

- 2. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 3. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a novel calcium channel blocker, (S)-emopamil, on regional cerebral edema and neurobehavioral function after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Emopamil's Interaction with Voltage-Dependent Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emopamil is a phenylalkylamine derivative known for its activity as a voltage-dependent calcium channel (VDCC) antagonist. Structurally related to verapamil, emopamil has demonstrated neuroprotective effects in various preclinical models of cerebral ischemia. Its mechanism of action is primarily attributed to the blockade of calcium influx through VDCCs, which play a crucial role in neuronal excitability, neurotransmitter release, and intracellular signaling cascades. This technical guide provides an in-depth overview of emopamil's interaction with VDCCs, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.

Quantitative Data: Emopamil's Inhibitory Potency

The inhibitory effects of emopamil on neuronal voltage-sensitive calcium channels (VSCCs) have been quantified in several experimental settings. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for emopamil and its derivatives.

| Assay | Tissue/Cell Type | Species | IC50 (µM) | Reference |

| K+-evoked increase of intracellular Ca2+ | Cortical Neurons (primary culture) | Rat | 3.6 | [1] |

| K+-evoked 45Ca2+ influx | Brain Synaptosomes | Rat | ~30 | [1] |

| K+-evoked [3H]-D-aspartate release | Hippocampal Brain Slices | Rat | ~30 | [1] |

Table 1: Inhibitory Potency (IC50) of Emopamil on Neuronal Voltage-Sensitive Calcium Channels.

| Compound | Assay | IC50 (µM) | Reference |

| Emopamil | K+-evoked increase of intracellular Ca2+ in cortical neurones | 3.6 | [1] |

| Verapamil | K+-evoked increase of intracellular Ca2+ in cortical neurones | 17 | [1] |

| Emopamil quaternary derivative | K+-evoked increase of intracellular Ca2+ in cortical neurones | 38 | |

| Verapamil quaternary derivative | K+-evoked increase of intracellular Ca2+ in cortical neurones | 200 | |

| Emopamil | K+-evoked synaptosomal 45Ca2+ influx and [3H]-D-aspartate release | ~30 | |

| Verapamil | K+-evoked synaptosomal 45Ca2+ influx and [3H]-D-aspartate release | ~30 | |

| Emopamil quaternary derivative | K+-evoked synaptosomal 45Ca2+ influx and [3H]-D-aspartate release | ~30 | |

| Verapamil quaternary derivative | K+-evoked synaptosomal 45Ca2+ influx and [3H]-D-aspartate release | >300 |

Table 2: Comparative Inhibitory Potencies of Emopamil, Verapamil, and their Quaternary Derivatives.

Mechanism of Action and Signaling Pathways

Emopamil, like other phenylalkylamines, is thought to physically block the pore of voltage-gated calcium channels from the intracellular side. This blockade is often state-dependent, with a higher affinity for open or inactivated channel conformations. By inhibiting calcium influx, emopamil can modulate a variety of downstream signaling pathways. The neuroprotective effects of (S)-emopamil observed in models of cerebral ischemia suggest that its mechanism extends beyond simple channel blockade to the modulation of intracellular signaling cascades that are critical for neuronal survival.

A plausible signaling pathway mediating the neuroprotective effects of emopamil involves the inhibition of excitotoxicity and subsequent modulation of pro-survival and pro-apoptotic pathways. By reducing excessive calcium entry, emopamil can prevent the activation of calcium-dependent proteases and nucleases, and modulate signaling pathways such as the MAPK/ERK and CREB pathways, which are involved in gene expression related to neuronal plasticity and survival.

Experimental Protocols

Detailed experimental protocols for studying the interaction of emopamil with VDCCs can be adapted from established methods used for other phenylalkylamines like verapamil.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through voltage-gated calcium channels in isolated cells.

Objective: To characterize the inhibitory effect of emopamil on voltage-gated calcium currents.

Cell Preparation:

-

Use a cell line stably expressing a specific calcium channel subtype (e.g., HEK293 cells expressing CaV1.2 for L-type channels) or primary cultured neurons.

-

Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Note: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation).

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH.

Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.

-

After recording stable baseline currents, perfuse the chamber with the external solution containing emopamil at various concentrations.

-

Record currents in the presence of emopamil to determine the concentration-dependent block.

-

Analyze the data to determine the IC50 value and characterize the voltage- and use-dependence of the block.

Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to stimuli and pharmacological agents.

Objective: To determine the effect of emopamil on depolarization-induced increases in intracellular calcium.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line.

-

Fura-2 AM (acetoxymethyl ester) fluorescent calcium indicator.

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

High potassium (High K+) stimulation buffer (e.g., HBS with 50 mM KCl).

-

Fluorescence microscope or plate reader capable of ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.

-

-

Baseline Measurement:

-

Place the dish/plate on the imaging system.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

-

-

Drug Incubation:

-

Add emopamil at the desired concentrations to the cells and incubate for a predetermined time.

-

-

Stimulation and Recording:

-

Stimulate the cells with the High K+ buffer to induce depolarization and calcium influx.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Quantify the inhibitory effect of emopamil on the depolarization-induced calcium increase and calculate the IC50.

-

Conclusion

Emopamil is a potent inhibitor of neuronal voltage-dependent calcium channels. The available data demonstrates its ability to reduce depolarization-induced calcium influx in neuronal preparations at low micromolar concentrations. While specific data on its interaction with individual calcium channel subtypes is limited, its classification as a phenylalkylamine suggests a primary interaction with L-type channels. The neuroprotective properties of emopamil highlight the therapeutic potential of modulating calcium homeostasis in neurological disorders. Further research is warranted to fully elucidate its subtype selectivity, the molecular details of its binding site, and the specific downstream signaling pathways responsible for its neuroprotective effects. The experimental protocols outlined in this guide provide a framework for future investigations into the pharmacology of emopamil and other novel calcium channel modulators.

References

The Crystal Structure of Emopamil Binding Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the crystal structure of the human Emopamil Binding Protein (EBP), a key enzyme in cholesterol biosynthesis and a target for various pharmacological compounds. The information presented is based on the seminal work published by Long et al. in 2019, which first elucidated the three-dimensional structure of this integral membrane protein.[1]

Introduction

The Emopamil Binding Protein (EBP), also known as 3β-hydroxysteroid-Δ8,Δ7-isomerase, is an essential enzyme located in the endoplasmic reticulum.[1] It catalyzes the isomerization of Δ8-sterols to Δ7-sterols, a critical step in the post-squalene segment of the cholesterol biosynthesis pathway.[1] EBP is implicated in the rare genetic disorder Conradi-Hünermann syndrome and is also known to bind with high affinity to a wide range of structurally diverse drugs, including the anti-ischemic drug emopamil, the anti-breast cancer drug tamoxifen, and the cholesterol biosynthesis inhibitor U18666A.[1] Understanding the crystal structure of EBP provides a molecular basis for its catalytic mechanism and its ability to interact with multiple ligands, offering a valuable resource for the development of novel therapeutics.

Crystal Structure of Human EBP

The crystal structures of human EBP were determined in complex with two different ligands: the anti-breast cancer drug tamoxifen and the cholesterol biosynthesis inhibitor U18666A.[1] These structures reveal a novel protein fold and provide critical insights into the enzyme's function and its interaction with small molecules.

Overall Architecture

Human EBP is a homodimer, with each protomer consisting of five transmembrane helices (TMs). This five-TM helix bundle adopts a previously unreported fold. The dimeric interface is extensive, primarily mediated by interactions between TMs 3, 4, and 5 of each monomer.

The Ligand-Binding Pocket

A prominent feature of the EBP structure is a large, hydrophobic cavity that opens towards the lipid bilayer of the endoplasmic reticulum membrane. This cavity serves as the binding site for both the endogenous sterol substrates and various drug molecules. The pocket is lined with several conserved aromatic and hydrophobic residues, creating a suitable environment for the binding of lipophilic compounds.

Quantitative Crystallographic Data

The following tables summarize the data collection and refinement statistics for the crystal structures of human EBP in complex with tamoxifen and U18666A. This data is essential for assessing the quality and reliability of the determined structures.

| Data collection | EBP-tamoxifen | EBP-U18666A |

| PDB ID | 6OHT | 6OHU |

| Space group | P2₁2₁2 | P2₁2₁2 |

| Unit cell dimensions | ||

| a, b, c (Å) | 64.2, 78.9, 114.5 | 63.8, 78.7, 114.1 |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

| Resolution (Å) | 50.0-3.50 (3.63-3.50) | 50.0-3.20 (3.31-3.20) |

| Rmerge | 0.112 (0.654) | 0.121 (0.789) |

| I / σI | 12.3 (2.1) | 11.9 (1.9) |

| Completeness (%) | 99.9 (100.0) | 100.0 (100.0) |

| Redundancy | 6.8 (6.9) | 7.1 (7.2) |

| Refinement | EBP-tamoxifen | EBP-U18666A |

| Resolution (Å) | 38.3-3.50 | 47.5-3.20 |

| No. reflections | 11,108 | 16,634 |

| Rwork / Rfree | 0.281 / 0.315 | 0.269 / 0.302 |

| No. atoms | ||

| Protein | 3,152 | 3,152 |

| Ligand | 27 | 33 |

| B-factors | ||

| Protein | 115.3 | 102.8 |

| Ligand | 120.1 | 105.7 |

| Ramachandran plot | ||

| Favored (%) | 96.2 | 97.5 |

| Allowed (%) | 3.8 | 2.5 |

| Outliers (%) | 0 | 0 |

Values in parentheses are for the highest-resolution shell.

Experimental Protocols

The successful determination of the EBP crystal structure involved a series of meticulous experimental procedures, from protein expression and purification to crystallization and structure determination.

Protein Expression and Purification

-

Gene Synthesis and Cloning : The gene encoding human EBP (residues 1-230) was synthesized with codon optimization for expression in Spodoptera frugiperda (Sf9) cells. A C-terminal Strep-tag II was included for purification purposes. The synthesized gene was subcloned into a pFastBac1 vector.

-

Baculovirus Production : The recombinant pFastBac1-EBP plasmid was used to generate baculovirus in Sf9 cells using the Bac-to-Bac baculovirus expression system.

-

Protein Expression : High-titer baculovirus was used to infect Sf9 cells at a density of 2.5 × 10⁶ cells/mL. The cells were cultured for 48 hours at 27°C to allow for protein expression.

-

Membrane Preparation : The infected Sf9 cells were harvested, and the cell membranes were isolated by sonication and ultracentrifugation.

-

Solubilization : The isolated membranes were solubilized in a buffer containing 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM).

-

Affinity Chromatography : The solubilized protein was purified using a Strep-Tactin affinity chromatography column. The column was washed extensively to remove non-specifically bound proteins.

-

Elution and Size-Exclusion Chromatography : The EBP protein was eluted from the affinity column with a buffer containing desthiobiotin. The eluted protein was further purified by size-exclusion chromatography to ensure homogeneity.

Crystallization

-

Complex Formation : The purified EBP protein was incubated with a molar excess of either tamoxifen or U18666A to form the protein-ligand complex.

-

Crystallization Screening : The EBP-ligand complexes were subjected to extensive crystallization screening using the hanging drop vapor diffusion method at 20°C.

-

Crystal Optimization : Initial crystal hits were optimized by varying the precipitant concentration, pH, and additives. The final, diffraction-quality crystals were obtained from a condition containing polyethylene glycol (PEG) and a specific salt.

Structure Determination and Refinement

-

Data Collection : The crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Phasing : The structure of EBP was determined using the single-wavelength anomalous dispersion (SAD) method, utilizing the anomalous signal from selenomethionine-labeled protein.

-

Model Building and Refinement : An initial model of the protein was built into the electron density map. The model was then refined using iterative cycles of manual model building and computational refinement until the final structure met acceptable quality criteria.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

EBP plays a crucial role in the Kandutsch-Russell pathway of cholesterol biosynthesis. The following diagram illustrates the key step catalyzed by EBP.

Experimental Workflow for EBP Structure Determination

The overall workflow for determining the crystal structure of EBP is a multi-step process that requires careful execution and optimization at each stage.

Conclusion

The determination of the crystal structure of the Emopamil Binding Protein represents a significant advancement in our understanding of cholesterol metabolism and multidrug recognition. The detailed structural information and the experimental protocols outlined in this guide provide a valuable resource for researchers in academia and the pharmaceutical industry. This knowledge will undoubtedly facilitate the design of novel therapeutic agents targeting EBP for the treatment of various diseases, including genetic disorders and cancer.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Emopamil Binding Protein (EBP) gene, located on the X chromosome, is a critical component in the intricate process of cholesterol biosynthesis.[1] Mutations within this gene disrupt this vital metabolic pathway, leading to a spectrum of rare genetic disorders, most notably X-linked dominant chondrodysplasia punctata 2 (CDPX2), also known as Conradi-Hünermann-Happle syndrome.[2][3] This technical guide provides an in-depth exploration of the EBP gene, its function, the molecular basis of associated diseases, and the experimental methodologies employed in their study. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of EBP-related pathologies.

The EBP Gene and Protein Function

The EBP gene provides the blueprint for producing the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase.[4][5] This enzyme is an integral membrane protein located in the endoplasmic reticulum and plays a pivotal role in one of the final steps of the cholesterol production pathway. Specifically, it catalyzes the isomerization of a double bond in the sterol B-ring, converting 8(9)-cholestenol to lathosterol, a direct precursor to cholesterol.

Cholesterol itself is indispensable for normal embryonic development and numerous physiological functions throughout life. It is a fundamental structural component of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Consequently, the proper functioning of the EBP enzyme is essential for cellular and systemic homeostasis.

The Cholesterol Biosynthesis Pathway: The Role of EBP

Cholesterol synthesis is a complex, multi-step process occurring primarily in the endoplasmic reticulum. The pathway converts acetyl-CoA into cholesterol through a series of enzymatic reactions. A defect in the EBP enzyme interrupts this pathway, leading to two primary pathological consequences: a deficiency in downstream cholesterol production and a toxic accumulation of upstream cholesterol precursors, namely 8-dehydrocholesterol (8DHC) and 8(9)-cholestenol. This combination of cholesterol depletion and precursor toxicity is believed to disrupt the growth and development of multiple body systems, leading to the clinical manifestations seen in EBP-related disorders.

Genetic Mutations in the EBP Gene

Over 55 different mutations have been identified in the EBP gene. These mutations are diverse and include single amino acid substitutions (missense), small insertions or deletions of genetic material (indels), and alterations that affect mRNA splicing. All documented pathogenic mutations result in the impairment or loss of function of the 3β-hydroxysteroid-Δ8,Δ7-isomerase enzyme. There is no clear genotype-phenotype correlation, as significant clinical variability is observed even among individuals with the same mutation.

Associated Diseases

Mutations in the EBP gene are primarily linked to two main clinical entities, differentiated by inheritance pattern and severity, particularly in males.

X-linked Dominant Chondrodysplasia Punctata 2 (CDPX2)

CDPX2, or Conradi-Hünermann-Happle syndrome, is the most common EBP-related disorder. It is an X-linked dominant condition that affects females almost exclusively, as it is typically lethal in hemizygous males during gestation. The clinical presentation is highly variable due to random X-chromosome inactivation.

Table 1: Clinical Manifestations of X-linked Dominant Chondrodysplasia Punctata 2 (CDPX2)

| Feature | Description | Frequency |